molecular formula C20H26N4O2S B258357 N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No. B258357
M. Wt: 386.5 g/mol
InChI Key: ZMFDPWAIHOEMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, also known as ACTZ or Actizol, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation research, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In infectious disease research, this compound has been shown to inhibit the growth and replication of various pathogens, including bacteria, viruses, and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide in lab experiments is its versatility. This compound can be easily modified to yield a wide range of derivatives with different properties, making it a useful tool for drug discovery and materials science. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties for use in medicine. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties, such as electronic or optical properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves the reaction of 4-acetylphenyl isothiocyanate with 5-cyclohexyl-4-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H26N4O2S/c1-13(25)15-9-11-17(12-10-15)21-19(26)14(2)27-20-23-22-18(24(20)3)16-7-5-4-6-8-16/h9-12,14,16H,4-8H2,1-3H3,(H,21,26)

InChI Key

ZMFDPWAIHOEMCO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(N2C)C3CCCCC3

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(N2C)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.